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Compound of Interest

Compound Name:
Benzyl 4-oxoazetidine-2-

carboxylate

Cat. No.: B1273849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation of Benzyl 4-
oxoazetidine-2-carboxylate and related β-lactam structures. While a crystal structure for

Benzyl 4-oxoazetidine-2-carboxylate is not publicly available, this document presents X-ray

crystallographic data for structurally similar compounds to offer valuable comparative insights.

Furthermore, it details alternative analytical techniques—NMR spectroscopy, Mass

Spectrometry, and FTIR spectroscopy—that are crucial for the characterization of this and

other synthetic intermediates in drug development.

X-ray Crystallography: A Comparative Perspective
Single-crystal X-ray diffraction provides definitive information on the three-dimensional

arrangement of atoms in a molecule, confirming its absolute stereochemistry and revealing

details about bond lengths, angles, and crystal packing. Although data for the title compound is

unavailable, analysis of closely related structures offers a strong predictive framework for its

molecular geometry.

Here, we compare the crystallographic data of (2S)-4-oxoazetidine-2-carboxylic acid, the

parent acid of the target molecule, and Penicillin V benzyl ester, a classic bicyclic β-lactam with

a benzyl ester group.
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Table 1: Comparative Crystallographic Data

Parameter
(2S)-4-oxoazetidine-2-
carboxylic acid (CCDC
618453)

Penicillin V benzyl ester

Formula C₄H₅NO₃ C₂₃H₂₄N₂O₅S

Crystal System Orthorhombic Monoclinic

Space Group P2₁2₁2₁ P2₁

Unit Cell Dimensions
a = 4.88 Å, b = 8.89 Å, c =

11.21 Å

a = 11.87 Å, b = 7.41 Å, c =

13.17 Å, β = 105.98°

Volume (Å³) 486.3 1113.0

Z (Molecules/Unit Cell) 4 2

Key Bond Lengths (Å)
C=O (lactam): ~1.22, C-N

(lactam): ~1.37

C=O (lactam): ~1.20, C-N

(lactam): ~1.39

Key Bond Angles (°) Lactam ring angles: ~90°
Lactam ring angles:

significantly deviated from 90°

Alternative Analytical Techniques for Structural
Elucidation
In the absence of a crystal structure, a combination of spectroscopic methods is essential for

the comprehensive characterization of Benzyl 4-oxoazetidine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 2: Predicted and Comparative NMR Data (¹H and ¹³C)
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Nucleus
Predicted Chemical Shift
(δ) for Benzyl 4-
oxoazetidine-2-carboxylate

Comparative Data for
Related Esters (ppm)

¹H NMR

CH (azetidinone ring) ~4.0-4.5 ppm
Methyl 4-oxoazetidine-2-

carboxylate: ~4.2 ppm

CH₂ (azetidinone ring) ~3.0-3.8 ppm
Methyl 4-oxoazetidine-2-

carboxylate: ~3.2-3.6 ppm

CH₂ (benzyl) ~5.2 ppm Benzyl esters: ~5.1-5.3 ppm

Aromatic CH (benzyl) ~7.3-7.4 ppm Benzyl esters: ~7.3-7.5 ppm

¹³C NMR

C=O (lactam) ~165-170 ppm β-lactams: ~165-175 ppm

C=O (ester) ~170-175 ppm Benzyl esters: ~170-175 ppm

CH (azetidinone ring) ~55-60 ppm
4-oxoazetidine-2-carboxylates:

~55-60 ppm

CH₂ (azetidinone ring) ~40-45 ppm
4-oxoazetidine-2-carboxylates:

~40-45 ppm

CH₂ (benzyl) ~67-70 ppm Benzyl esters: ~66-68 ppm

Aromatic C (benzyl) ~128-136 ppm Benzyl esters: ~128-136 ppm

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its identity.

Table 3: Predicted and Observed Mass Spectrometry Data
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Ionization Mode
Predicted m/z for Benzyl 4-
oxoazetidine-2-
carboxylate[1]

Characteristic
Fragmentation of β-
lactams

ESI+
[M+H]⁺: 206.0812, [M+Na]⁺:

228.0631

Cleavage of the β-lactam ring

is a characteristic

fragmentation pathway[2].

ESI- [M-H]⁻: 204.0666

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 4: Characteristic FTIR Absorption Bands

Functional Group

Characteristic Absorption
(cm⁻¹) for Benzyl 4-
oxoazetidine-2-carboxylate
(Predicted)

Comparative Data for β-
lactams (cm⁻¹)

C=O (β-lactam) ~1760-1780 (strained ring)
Monocyclic β-lactams: ~1730-

1780[3]

C=O (ester) ~1735-1750 Benzyl esters: ~1730-1750

C-O (ester) ~1200-1300 Esters: ~1150-1250

N-H (lactam) ~3200-3300
Secondary amides: ~3200-

3400

Aromatic C-H ~3000-3100
Aromatic compounds: ~3000-

3100

Aromatic C=C ~1450-1600
Aromatic compounds: ~1450-

1600
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Single-Crystal X-ray Diffraction (General Protocol)
A general workflow for the structural determination of a small organic molecule like Benzyl 4-
oxoazetidine-2-carboxylate is as follows:

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the

compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or

slow cooling.

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is

cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a

monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on

a detector.

Structure Solution: The collected diffraction data is used to determine the unit cell

dimensions and space group. The initial positions of the atoms are determined using direct

methods or Patterson methods.

Structure Refinement: The atomic positions and thermal parameters are refined against the

experimental data to obtain the final, accurate molecular structure.
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Experimental Workflow: Single-Crystal X-ray Diffraction

Sample Preparation

Data Collection

Structure Determination
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Final Crystal Structure
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A simplified workflow for single-crystal X-ray diffraction.
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Logical Relationships in Spectroscopic Analysis
The combination of different spectroscopic techniques provides a logical pathway to confirm

the structure of Benzyl 4-oxoazetidine-2-carboxylate.

Logical Flow for Spectroscopic Characterization

Spectroscopic Techniques

Derived Structural Information

Benzyl 4-oxoazetidine-
2-carboxylate

NMR Spectroscopy
(¹H & ¹³C)

Mass Spectrometry
(ESI) FTIR Spectroscopy

Carbon-Hydrogen
Framework

Molecular Weight &
Fragmentation

Functional Groups
(C=O, N-H, etc.)

Confirmed Structure
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Integration of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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